molecular formula C21H27FN4O B2453559 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea CAS No. 898430-61-0

1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea

Cat. No.: B2453559
CAS No.: 898430-61-0
M. Wt: 370.472
InChI Key: QVTTXLVAXUTUHE-UHFFFAOYSA-N
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Description

1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a fluorophenyl group, a methylpiperazine moiety, and a tolylurea segment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the intermediate: The initial step might involve the reaction of 4-fluoroaniline with an appropriate alkylating agent to introduce the 4-fluorophenyl group.

    Piperazine incorporation: The intermediate is then reacted with 4-methylpiperazine under suitable conditions to form the desired piperazine derivative.

    Urea formation: Finally, the piperazine derivative is treated with an isocyanate or a similar reagent to form the urea linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential pharmaceutical applications, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Alteration of signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(2-(4-Fluorophenyl)-2-(4-ethylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is unique due to the specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O/c1-16-4-3-5-19(14-16)24-21(27)23-15-20(17-6-8-18(22)9-7-17)26-12-10-25(2)11-13-26/h3-9,14,20H,10-13,15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTTXLVAXUTUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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